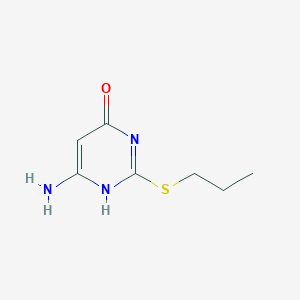![molecular formula C20H14N4S2 B326842 2-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B326842.png)
2-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile is a complex organic compound that features a triazole ring, a thiophene ring, and a benzonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile typically involves multi-step organic reactions. One common route includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the thiophene and benzonitrile groups via substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
化学反应分析
Types of Reactions
2-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Conditions vary depending on the specific substitution but often involve the use of strong acids or bases and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of the nitrile group would yield amines.
科学研究应用
2-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 2-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring is known for its ability to bind to metal ions, which could play a role in its biological activity.
相似化合物的比较
Similar Compounds
2-({[4-phenyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile: Similar structure but with a furan ring instead of a thiophene ring.
2-({[4-phenyl-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 2-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different heterocyclic rings.
属性
分子式 |
C20H14N4S2 |
|---|---|
分子量 |
374.5 g/mol |
IUPAC 名称 |
2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C20H14N4S2/c21-13-15-7-4-5-8-16(15)14-26-20-23-22-19(18-11-6-12-25-18)24(20)17-9-2-1-3-10-17/h1-12H,14H2 |
InChI 键 |
QADNIJBHOIRLCG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3C#N)C4=CC=CS4 |
规范 SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3C#N)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(FURAN-2-YL)FORMAMIDO]PROP-2-ENAMIDO]PROPANOIC ACID](/img/structure/B326761.png)
![N-[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]-beta-alanine](/img/structure/B326762.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-4(3H)-one](/img/structure/B326764.png)
![N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-2-furamide](/img/structure/B326771.png)
![N-benzyl-N'-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)thiourea](/img/structure/B326775.png)
![12,12-Dimethyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B326779.png)
![7-Methyl-4-phenyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B326780.png)
![N-[1-[(cyclohexylamino)carbonyl]-2-(4-methylphenyl)-1-propenyl]benzamide](/img/structure/B326783.png)
![N-{1-[(benzylamino)carbonyl]-2-phenyl-1-propenyl}benzamide](/img/structure/B326784.png)
![N-[2-(4-methylphenyl)-1-(4-toluidinocarbonyl)-1-propenyl]benzamide](/img/structure/B326785.png)
![N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)-1-propenyl]benzamide](/img/structure/B326787.png)
![N-{1-[(cyclohexylamino)carbonyl]-2-phenyl-1-propenyl}benzamide](/img/structure/B326788.png)
